N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE
Description
N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenyl group with an acetyl substituent, and a thioacetamide linkage
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-13(16-14(21)18-17-8)22-7-12(20)15-11-5-3-10(4-6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYRMZJSKVYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with suitable amines.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the triazine derivative with a thioacetamide precursor under controlled conditions.
Acetylation of the Phenyl Group: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted triazine or phenyl derivatives.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Induction of Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell damage or apoptosis.
Comparison with Similar Compounds
N-(4-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE can be compared with other triazine derivatives:
N-(4-acetylphenyl)-2-[(3-hydroxy-1,2,4-triazin-5-yl)thio]acetamide: Lacks the methyl group on the triazine ring, which may affect its chemical reactivity and biological activity.
N-(4-acetylphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)amino]acetamide:
N-(4-acetylphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)oxy]acetamide: Features an oxy group instead of a thio group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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